SKF 97541

Descripción

Overview of Aminophosphonic and Aminophosphinic Acids in Biological Systems

Aminophosphonic and aminophosphinic acids are classes of organophosphorus compounds that are structurally analogous to natural amino acids. In these synthetic analogues, the characteristic carboxylic acid moiety of an amino acid is replaced by a phosphonic or phosphinic acid group. This structural mimicry allows them to interact with a wide array of biological targets, particularly enzymes and receptors involved in amino acid metabolism and signaling.

Their mechanism of action often involves acting as competitive antagonists or inhibitors at sites where natural amino acids would typically bind, thereby modifying physiological processes. This inhibitory capability has made them a prominent subject of research for applications ranging from neuroactive compounds to potential therapeutic agents. The presence of the phosphorus-carbon bond also imparts a greater resistance to metabolic degradation compared to the peptide bonds found in amino acid chains.

Historical Context of 3-APMPA Research

The development of 3-APMPA, also known as SKF 97541, emerged from research programs aimed at creating potent and selective ligands for neurotransmitter receptors. While a precise timeline of its initial synthesis is not extensively documented in public literature, its alternative names, this compound and CGP 35024, point to its origins within the pharmaceutical research laboratories of Smith, Kline & French and Ciba-Geigy, respectively. The creation of such compounds was driven by the need for chemical tools that could selectively target specific receptor subtypes. Research published in the 1990s established its electrophysiological profile and characterized it as a highly potent agonist at GABAB receptors, significantly more so than the benchmark compound, baclofen (B1667701). tocris.comabcam.combiocrick.com This discovery solidified its role as a valuable experimental tool.

Significance of 3-APMPA as a Neuropharmacological Probe

The primary significance of 3-APMPA lies in its potent and selective activity within the GABAergic system, which is the main inhibitory neurotransmitter system in the mammalian brain. Specifically, 3-APMPA is a powerful agonist for the GABAB receptor, a metabotropic receptor that mediates slow and prolonged inhibitory signals. tocris.commedchemexpress.com Its potency has been reported to be approximately 10-fold higher than that of baclofen, a widely used GABAB agonist. abcam.combiocrick.com

This high potency and selectivity make 3-APMPA an invaluable probe for researchers. By using this compound, scientists can selectively activate GABAB receptors to study their downstream effects, such as the hyperpolarization of neurons and the depression of synaptic potentials. tocris.combiocrick.com This allows for the detailed investigation of the physiological and pathological roles of GABAB receptors in conditions like epilepsy and in processes such as drug addiction. medchemexpress.comwikipedia.org

Interestingly, while being a potent agonist at GABAB receptors, 3-APMPA has also been identified as an antagonist at GABAC (now more commonly known as GABAA-rho) receptors. tocris.comsigmaaldrich.com This dual activity, though requiring careful experimental consideration, allows it to be used to differentiate between the functions of these distinct GABA receptor subtypes, further highlighting its utility as a specialized neuropharmacological tool.

Table 2: Pharmacological Profile of 3-APMPA

| Receptor Target | Activity | Potency (EC50) |

|---|---|---|

| GABAB | Agonist | ~50 nM - 150 nM tocris.com |

| GABAA-rho (GABAC) | Antagonist | Activity noted, specific KB/IC50 values less commonly cited tocris.comsigmaaldrich.com |

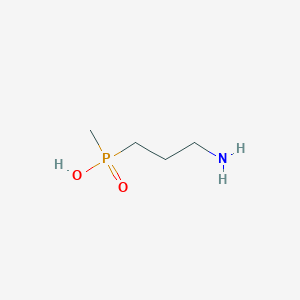

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925969 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127729-35-5 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyl(methyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacology and Receptor Interactions of 3 Apmpa

Gamma-Aminobutyric Acid (GABA) Receptor System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system. wikipedia.org Its effects are mediated by a family of GABA receptors, which are broadly classified into two main types: ionotropic GABA A and GABA C receptors, and metabotropic GABA B receptors. wikipedia.org

Distinctions Between GABA A, GABA B, and GABA C Receptors

The three classes of GABA receptors differ significantly in their structure, pharmacology, and mechanism of action.

GABA A Receptors: These are heteropentameric chloride ion channels. Their activation leads to a rapid influx of chloride ions, causing hyperpolarization of the neuron and thus an inhibitory effect. wikipedia.org They are characterized by their sensitivity to modulation by benzodiazepines, barbiturates, and neurosteroids, and are antagonized by bicuculline (B1666979).

GABA B Receptors: These are metabotropic receptors that are heterodimers of GABA B1 and GABA B2 subunits. nih.gov Their activation is linked via G-proteins to the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). nih.gov This results in a slower but more prolonged inhibitory signal compared to GABA A receptors. wikipedia.org GABA B receptors are insensitive to bicuculline and are selectively activated by agonists like baclofen (B1667701). nih.gov

GABA C Receptors: Like GABA A receptors, GABA C receptors are ionotropic chloride channels. However, they are typically homopentameric assemblies of ρ (rho) subunits. They exhibit a higher affinity for GABA and a slower rate of desensitization compared to GABA A receptors. Notably, they are insensitive to bicuculline and are not modulated by benzodiazepines or barbiturates.

| Receptor Subtype | Structure | Mechanism of Action | Key Pharmacological Features |

| GABA A | Heteropentameric Ligand-gated Cl- channel | Fast synaptic inhibition via Cl- influx | Modulated by benzodiazepines, barbiturates; Antagonized by bicuculline |

| GABA B | Metabotropic G-protein coupled receptor (heterodimer) | Slow, prolonged inhibition via K+ channel activation and Ca2+ channel inhibition | Activated by baclofen; Insensitive to bicuculline |

| GABA C | Homopentameric Ligand-gated Cl- channel | Slower and more sustained inhibition via Cl- influx | Insensitive to bicuculline and benzodiazepines |

3-APMPA as a GABA B Receptor Agonist

3-APMPA is a phosphinic acid analogue of GABA that has been identified as a potent and selective agonist for GABA B receptors. nih.gov

Potency and Selectivity at GABA B Receptors

Research has demonstrated that 3-APMPA, also referred to in literature as CGP35024, exhibits high potency at the GABA B receptor. nih.gov It has been shown to be approximately five times more potent than the classical GABA B agonist, baclofen, in radioligand binding assays. nih.gov The methyl group on the phosphinic acid moiety contributes to this enhanced potency. This compound displays selectivity for the GABA B receptor, with less significant activity at GABA A and GABA C receptors. However, it is noteworthy that 3-APMPA and its unmethylated counterpart, 3-aminopropylphosphinic acid, can also act as antagonists at GABA C receptors. nih.gov

Comparison with Other GABA B Agonists (e.g., Baclofen, 3-aminopropylphosphinic acid)

The potency of 3-APMPA can be contextualized by comparing it to other well-known GABA B receptor agonists.

Baclofen: This is the prototypical GABA B agonist and is used as a benchmark for comparison. In functional assays, such as the depression of spontaneous discharges in rat neocortical slices, baclofen has an EC50 of 6.1 μM. nih.gov

3-aminopropylphosphinic acid (3-APPA or CGP27492): This unmethylated analogue is also a highly potent GABA B agonist. Studies have shown it to be approximately seven times more potent than baclofen in the guinea-pig ileum preparation and five times more potent in the rat anococcygeus muscle. researchgate.net In binding assays, it was found to be nearly 15-fold more potent than baclofen. nih.gov

The available data indicates that both 3-APMPA and 3-aminopropylphosphinic acid are significantly more potent than baclofen at GABA B receptors.

| Compound | Receptor Target | Relative Potency (compared to Baclofen) | Notes |

| 3-aminopropyl(methyl)phosphinic acid (3-APMPA/CGP35024) | GABA B Agonist | ~5 times more potent | Data from radioligand binding assay. nih.gov |

| Baclofen | GABA B Agonist | 1 (Reference) | Prototypical GABA B agonist. EC50 of 6.1 μM in a functional assay. nih.gov |

| 3-aminopropylphosphinic acid (3-APPA/CGP27492) | GABA B Agonist | ~7-15 times more potent | Data from functional and binding assays. nih.govresearchgate.net |

Functional Agonism at Recombinant Human GABA B1a/B2 Receptors

The functional activity of 3-APMPA as a GABA B receptor agonist is mediated through its interaction with the heterodimeric GABA B receptor complex, which is composed of GABA B1 and GABA B2 subunits. The GABA B1 subunit is responsible for binding the agonist, while the GABA B2 subunit is crucial for G-protein coupling and signal transduction. While specific functional assay data on recombinant human GABA B1a/B2 receptors for 3-APMPA is not extensively detailed in publicly available literature, its established high potency in native receptor preparations strongly suggests effective functional agonism at these recombinant human receptor subtypes. The activation of these receptors by 3-APMPA would be expected to initiate the characteristic downstream signaling events, including the modulation of adenylyl cyclase activity and the regulation of ion channel function, leading to its inhibitory effects on neuronal activity.

3-APMPA as a GABA C Receptor Antagonist

3-Aminopropyl(methyl)phosphinic acid, commonly known as 3-APMPA, is recognized for its role as a potent and selective antagonist of GABA C (GABAC) receptors. nih.govsigmaaldrich.com Unlike GABA A (GABAA) receptors, which are modulated by a wide range of compounds including benzodiazepines and barbiturates, GABAC receptors exhibit a distinct pharmacological profile. nih.gov They are insensitive to the classic GABAA antagonist bicuculline and the GABA B (GABAB) agonist baclofen. sigmaaldrich.comnih.gov 3-APMPA is among the phosphinic acid analogues of GABA that demonstrate antagonist activity at GABAC receptors. researchgate.net Its utility in research has been crucial for characterizing the physiological functions of these receptors, particularly in the retina where they are prominently expressed. nih.govphysiology.org

GABAC receptors are known to be sensitive to the chloride channel blocker picrotoxin (B1677862). sigmaaldrich.comsigmaaldrich.com However, some GABA receptor subtypes exhibit relative insensitivity to this antagonist. sigmaaldrich.comnih.gov Notably, certain GABAC receptors, such as those found in rat retinal neurons, are insensitive to picrotoxin due to a specific mutation in the GABA ρ2 subunit. sigmaaldrich.com 3-APMPA has been instrumental in characterizing these picrotoxin-insensitive responses. For instance, in bipolar cells of the tiger salamander retina, 3-APMPA effectively blocks GABAergic synaptic responses that are insensitive to bicuculline, a significant portion of which is mediated by GABAC receptors. physiology.org This demonstrates that 3-APMPA can antagonize GABAC receptors regardless of their sensitivity to picrotoxin, making it a valuable tool for distinguishing GABAC-mediated currents from other GABAergic responses. physiology.org

The binding and action of ligands on GABAC receptors are determined by interactions with specific amino acid residues within the receptor's binding pocket. One such critical residue in the human GABAC ρ1 receptor is Threonine 244 (T244), located on loop C of the ligand-binding site. acs.orgnih.gov Studies involving site-directed mutagenesis, where T244 was replaced with serine (T244S), have provided insights into the role of this residue in ligand interaction. acs.org

Interestingly, the potency of 3-APMPA as an antagonist was not affected by the T244S mutation. acs.org This suggests that Threonine 244 is not a critical point of interaction for 3-APMPA binding. acs.org In contrast, the same mutation significantly altered the effects of other ligands, such as converting the agonist S-(+)-GABOB into a competitive antagonist. acs.orgnih.gov This differential effect highlights the distinct binding modes of various ligands within the GABAC receptor. While a hydrogen bond is predicted between the phosphonic acid group of a similar antagonist, 3-aminopropylphosphonic acid (3-APA), and T244, no such bond was predicted for 3-APMPA, further supporting the experimental findings that T244 is not essential for its antagonist activity. acs.org

The interaction of antagonists like 3-APMPA with GABAC receptors has implications for understanding the conformational changes that lead to channel gating. The finding that the T244S mutation in the ρ1 receptor does not alter the antagonist potency of 3-APMPA suggests that this residue is not directly involved in the binding of this specific antagonist. acs.org However, this residue is crucial for agonist-mediated activation, indicating its involvement in the conformational changes that couple agonist binding to channel opening. acs.orgnih.gov

The fact that 3-APMPA can still effectively block the receptor without interacting with T244 implies that it likely stabilizes a closed or resting state of the receptor through interactions with other residues in the binding pocket. Antagonists can interact differently with open and closed conformational states of the receptor, and the lack of reliance on T244 for binding may indicate that 3-APMPA has a preference for the closed state, thereby preventing the conformational shifts required for gating. nih.gov This highlights the complexity of receptor-ligand interactions and the subtle structural determinants that differentiate agonist and antagonist action.

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These studies often involve the use of radiolabeled ligands to quantify the displacement by unlabeled compounds of interest.

Radioligand binding studies using tritiated GABA ([3H]-GABA) have been employed to characterize the binding sites of GABA receptors on membranes from various brain regions. nih.govnih.gov The displacement of [3H]-GABA by a range of compounds allows for the determination of their relative affinities for the GABA binding site. While specific displacement studies detailing 3-APMPA's interaction with [3H]-GABA at GABAC receptors are not extensively documented in the provided context, the principle is that as an antagonist, 3-APMPA would compete with [3H]-GABA for the binding site on GABAC receptors. The term GABAC receptor was initially coined to describe a binding site for [3H]-GABA that was insensitive to both bicuculline and baclofen. sigmaaldrich.comsigmaaldrich.com

Information regarding the displacement of [3H]-CGP54626, a potent GABAB receptor antagonist, by 3-APMPA is not available in the search results. Such a study would primarily assess the selectivity of 3-APMPA, and its lack of activity at GABAB receptors suggests it would not be an effective displacer of [3H]-CGP54626.

The affinity of a compound for a receptor is often quantified by its IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Electrophysiological studies also use IC50 values to represent the concentration of an antagonist that causes a 50% inhibition of the response elicited by an agonist.

For 3-APMPA, its antagonist potency at GABAC ρ1 receptors has been determined through electrophysiological recordings. Studies on ρ1 receptors expressed in Xenopus oocytes demonstrated that the IC50 value for 3-APMPA was unchanged when the Threonine 244 residue was mutated to serine (T244S), indicating this residue is not critical for its binding. acs.org

Table 1: Antagonist Potency (IC50) of 3-APMPA and Related Compounds at Wild-Type and Mutant GABAC ρ1 Receptors

| Compound | Receptor | IC50 (μM) |

|---|---|---|

| 3-APMPA | ρ1 Wild-Type | 3.5 ± 0.3 |

| 3-APMPA | ρ1 T244S Mutant | 3.7 ± 0.5 |

| 3-APA | ρ1 Wild-Type | 23.9 ± 2.6 |

| 3-APA | ρ1 T244S Mutant | 40.5 ± 2.9 |

Data sourced from electrophysiological studies on receptors expressed in Xenopus oocytes. acs.org

This interactive table highlights that while the mutation affected the potency of 3-APA, it had no significant impact on 3-APMPA, underscoring their different binding interactions within the receptor. acs.org

Electrophysiological Characterization

The electrophysiological properties of 3-aminopropyl(methyl)phosphinic acid (3-APMPA), a potent GABA-B receptor agonist, have been characterized through intracellular recordings in brain slices, revealing its significant impact on neuronal activity in key areas of the brain, including the striatum and the substantia nigra.

In studies utilizing rat brain slices, 3-APMPA has been shown to effectively depress excitatory postsynaptic potentials (e.p.s.ps) in the striatum (caudate-putamen). nih.gov This effect is indicative of its role in modulating glutamatergic transmission. The potency of 3-APMPA in this regard is notable, with an EC50 value of 0.092 μM for the depression of striatal e.p.s.ps. nih.gov This demonstrates a high affinity for presynaptic GABA-B receptors, which, when activated, inhibit the release of glutamate (B1630785).

The depression of these excitatory signals can be profound, with 3-APMPA capable of reducing the amplitude of e.p.s.ps by up to 95%. nih.gov Interestingly, the action of 3-APMPA in the striatum appears to be exclusively presynaptic, as it did not produce any discernible effects on the membrane potential or input resistance of striatal neurons, nor did it alter the depolarizations induced by the direct application of glutamate. nih.gov

| Compound | EC50 (μM) | Maximal Effect (% depression) |

|---|---|---|

| 3-APMPA (SK&F 97541) | 0.092 | ~95% |

| Baclofen | 1.25 | ~95% |

| 3-Aminopropylphosphinic acid (3-APPA) | 0.83 | 67% |

In contrast to its effects in the striatum, the action of 3-APMPA in the substantia nigra pars compacta is postsynaptic. Intracellular recordings from neurons in this region have demonstrated that 3-APMPA induces hyperpolarization. nih.gov This effect is a hallmark of postsynaptic GABA-B receptor activation, which leads to the opening of potassium channels and a subsequent outflow of potassium ions, moving the membrane potential further from the threshold for firing an action potential. This hyperpolarizing effect underscores the inhibitory influence of 3-APMPA on the activity of nigral neurons.

The electrophysiological actions of 3-APMPA inherently involve the modulation of spontaneous receptor activity, primarily through its potent agonism at GABA-B receptors. In the striatum, by acting on presynaptic GABA-B receptors, 3-APMPA reduces the spontaneous and evoked release of glutamate, thereby decreasing the activation of postsynaptic glutamate receptors. nih.gov

Structure Activity Relationships Sar of 3 Apmpa and Analogues

Design Principles for Aminophosphinic Acid Analogues of GABA

The development of aminophosphinic acid analogues of γ-aminobutyric acid (GABA) is rooted in the principle of bioisosteric replacement, where the carboxylic acid group of GABA is substituted with a phosphinic acid moiety. nih.govnih.gov This substitution is a key design element aimed at creating novel pharmacological profiles. nih.gov The rationale behind this approach is that the phosphinic acid group can mimic the acidic function of the carboxylate while introducing different physicochemical properties, such as steric bulk and charge distribution, which can influence receptor binding and selectivity. nih.govnih.gov

Several core principles govern the design of these analogues to achieve selectivity, particularly for GABA C receptors. A critical factor is the distance between the acidic phosphinic acid group and the basic amino group. nih.gov This spacing is crucial for the ligand's affinity at GABA receptors. Additionally, the orientation of the acid, the backbone structure, and the amine group are all important for determining whether a compound will act as an agonist or antagonist. nih.gov For instance, constraining the conformation of the flexible GABA backbone through the use of cyclic structures has been a successful strategy in developing selective GABA C receptor ligands. nih.gov The presence of both the acidic and amino functionalities is essential for activity, as compounds lacking the terminal nitrogen have been shown to be inactive at GABA A, GABA B, and GABA C receptors. nih.gov

Impact of Phosphinic Moiety on Receptor Selectivity

The replacement of the carboxylic acid in GABA with a phosphinic acid group significantly alters the molecule's interaction with GABA receptor subtypes. This modification is a cornerstone in the development of selective antagonists for the GABA C receptor. nih.gov The phosphinic acid moiety, acting as a bioisostere of the carboxylic acid, contributes to a pharmacological profile distinct from that of GABA itself. nih.gov

Structural manipulations focusing on the acidic end of the molecule have been a primary strategy in the quest for GABA C receptor selectivity. nih.gov By introducing the bulkier and differently charged phosphinic group, researchers can fine-tune the ligand's fit within the receptor's binding pocket. This approach has led to the discovery of potent and selective GABA C antagonists, demonstrating that the phosphinic acid group is a key determinant of selectivity. nih.gov The success of this strategy underscores the need to develop more structurally diverse ligands to fully map the SAR profile and understand the physiological roles of GABA C receptors. nih.gov

Methylation at Phosphorus and GABA B Receptor Selectivity

Specifically, 3-aminopropylphosphinic acids exhibit a superior therapeutic index for inhibiting transient lower esophageal sphincter relaxations (TLOSRs) compared to their 3-aminopropyl(methyl)phosphinic acid counterparts. researchgate.net This improved profile is attributed to the differential uptake of these compounds by GATs into brain cells. The 3-aminopropylphosphinic acid series is subject to GAT-mediated uptake, which limits their stimulation of central GABA B receptors. In contrast, the methylated compounds, like 3-APMPA, are not taken up by GATs. researchgate.net Consequently, 3-aminopropyl(methyl)phosphinic acids are much more potent in producing CNS side effects, such as hypothermia, even when administered directly into the central nervous system. researchgate.net This highlights that methylation at the phosphorus atom is a critical determinant of GABA B receptor selectivity and the potential for central side effects. researchgate.net

Substituent Effects on Biological Activity (e.g., Hydroxy- or Fluoro-substituents)

The biological activity of aminophosphinic acid analogues can be further modulated by introducing various substituents. A notable example is the replacement of the primary amino group with a guanidino moiety. The resulting compound, 3-(guanido)-1-oxo-1-hydroxy-phospholane (3-GOHP), was found to be a potent and selective antagonist at the ρ1 GABA C receptor. nih.gov

The rationale for this substitution was based on the activity of 4-guanidinobutanoic acid, an antagonist at GABA A and GABA C receptors. nih.gov The guanidino group is more basic than an amino group but is well-tolerated at the GABA C receptor ligand-binding site. nih.gov The resulting compound, 3-GOHP, showed high potency and selectivity for ρ1 GABA C receptors, with significantly reduced activity at GABA A receptors and inactivity at GABA B receptors. nih.gov This demonstrates that modifying the terminal nitrogen functionality is a viable strategy for tuning the selectivity profile of these GABA analogues. nih.gov

| Compound | Target Receptor | Activity | IC50 / K_B |

| 3-AMOHP (17) | GABA C ρ1 | Potent Antagonist | IC50 = 19.91 μM |

| GABA A (α1β2γ2L) | Inactive (at 600 μM) | - | |

| GABA B (1b/2) | Weak Agonist | - | |

| 3-GOHP (19) | GABA C ρ1 | Potent & Selective Antagonist | K_B = 10.0 ± 1.6 μM |

| GABA A (α1β2γ2L) | Reduced Activity (29% inhibition at 600 μM) | - | |

| GABA B (1b/2) | Inactive (at 600 μM) | - |

Comparative SAR with 3-aminopropylphosphinic Acid

A direct comparison between 3-aminopropylphosphinic acid and 3-aminopropyl(methyl)phosphinic acid (3-APMPA) reveals critical structure-activity relationships, particularly concerning their therapeutic potential as GABA B agonists for treating conditions like gastro-esophageal reflux disease. researchgate.net The primary difference lies in their interaction with the GABA transporter (GAT) and the resulting impact on central nervous system (CNS) side effects. researchgate.net

The non-methylated 3-aminopropylphosphinic acids are subject to uptake by GATs in the brain. This transport mechanism effectively limits the concentration of the drug available to stimulate central GABA B receptors, leading to a better therapeutic index with fewer CNS side effects. researchgate.net

In contrast, the methylated analogues, including 3-APMPA, are not substrates for the GAT system. This lack of neural cell uptake results in greater stimulation of central GABA B receptors, making them significantly more potent in inducing CNS-related side effects. researchgate.net This key mechanistic difference provides a clear platform for the design of new, peripherally selective GABA B receptor agonists. researchgate.net

| Compound Class | GAT Uptake | CNS Side Effect Potency | Therapeutic Index (for TLOSR) |

| 3-aminopropylphosphinic acids | Yes | Lower | Superior |

| 3-aminopropyl(methyl)phosphinic acids | No | Higher | Inferior |

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques are invaluable tools for understanding the structure-activity relationships of GABA receptor ligands. researchgate.net These approaches provide insights into the binding modes of agonists and antagonists, helping to explain their differential effects and guiding the design of new, more selective compounds. drugbank.com By simulating the interaction between a ligand like 3-APMPA and its receptor target, researchers can identify key electrostatic interactions, such as salt bridges, that govern ligand orientation and binding affinity. drugbank.com Molecular dynamics simulations can further elucidate the conformational changes in the receptor, such as the movement of loop C, that occur upon agonist versus antagonist binding. drugbank.com

Due to the lack of high-resolution crystal structures for many GABA receptors, homology modeling has become an essential technique for building three-dimensional structural models. researchgate.netnih.gov For the GABA C ρ1 receptor, several homology models have been generated using templates from related protein structures, such as the acetylcholine (B1216132) binding protein (AChBP) and, more successfully, the glutamate-gated chloride channel (GluCl) from Caenorhabditis elegans. researchgate.netnih.govnih.gov

The GluCl-based model has proven to be in excellent agreement with experimental findings for the ρ1 receptor. nih.gov These models have been crucial for:

Predicting Ligand Interactions: Identifying specific amino acid residues in the binding pocket that form hydrogen bonds and salt bridges with GABA. Key residues include Arg104, Ser168, Glu196, and Thr244. nih.gov

Defining the Binding Pocket: Characterizing the "aromatic box" formed by tyrosine residues (Tyr102, Tyr198, Tyr241, and Tyr247) that stabilizes GABA in the binding site. nih.gov

Explaining Agonist vs. Antagonist Binding: Docking studies with agonists (like GABA and muscimol) and antagonists (like TPMPA) into these models have helped to explain their different binding poses and functional effects. drugbank.comnih.gov

Identifying Functionally Important Residues: These models have highlighted conserved polar residues at subunit interfaces (e.g., R158-D204 salt bridge) that are critical for receptor assembly, stability, and function. researchgate.net

By integrating these computational models with experimental data, researchers can gain a deeper understanding of the molecular pharmacology of GABA receptors and accelerate the rational design of novel, subtype-selective ligands. researchgate.netnih.gov

Prediction of Hydrogen Bonding Interactions

The prediction of hydrogen bonding is a critical component in understanding the structure-activity relationships of 3-aminopropyl(methyl)phosphinic acid (3-APMPA) and its analogues. Computational modeling, including in silico simulations, provides valuable insights into the potential hydrogen bond donors and acceptors within the molecule and how these may interact with biological targets.

The structure of 3-APMPA contains key functional groups capable of participating in hydrogen bonds. The primary amine (-NH2) group serves as a hydrogen bond donor, while the oxygen atoms of the phosphinic acid group (-P(O)OH) can act as hydrogen bond acceptors. The hydroxyl group on the phosphorus atom can also function as a hydrogen bond donor. These features are pivotal in the molecule's interaction with receptor binding sites.

Computational studies on closely related analogues, such as 3-aminopropylphosphonic acid (3APPA), have provided a framework for understanding the hydrogen bonding capabilities of such molecules. Density Functional Theory (DFT) calculations on 3APPA have shown the potential for both intra-adsorbate and inter-adsorbate hydrogen bonding, as well as interactions with surfaces. In these models, the amine group is an active participant in these hydrogen bond networks. Given the structural similarity, it is predicted that 3-APMPA would exhibit comparable hydrogen bonding behavior, with its aminopropyl and phosphinic acid moieties readily forming hydrogen bonds.

As 3-APMPA is an analogue of γ-aminobutyric acid (GABA), its interaction with the GABA receptor is of significant interest. In silico studies of GABA analogues at the GABAB receptor have highlighted the importance of hydrogen bonding for ligand recognition and binding. These models consistently show that the carboxylic acid (or a bioisosteric equivalent like the phosphinic acid group in 3-APMPA) and the amine group are crucial for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. For instance, residues such as Ser130 and Ser153 are predicted to form hydrogen bonds with the acidic moiety of GABA analogues, while a salt bridge or ionic interaction often occurs between the ligand's amine group and residues like Glu349.

The predicted hydrogen bonding interactions for a molecule like 3-APMPA within a receptor binding site can be summarized in the following table, based on computational studies of similar ligands.

| Functional Group of 3-APMPA | Potential Hydrogen Bond Interaction | Interacting Amino Acid Residues (Examples from GABA Receptor Models) |

| Phosphinic Acid (-P(O)OH) | Hydrogen Bond Acceptor (from P=O) | Serine, Tyrosine |

| Hydrogen Bond Donor (from P-OH) | Serine, Glutamic Acid | |

| Primary Amine (-NH2) | Hydrogen Bond Donor | Glutamic Acid, Aspartic Acid |

These predicted interactions are fundamental to the molecule's affinity and selectivity for its biological targets. The ability of 3-APMPA and its analogues to form these specific hydrogen bonds governs their pharmacological activity. Molecular mechanics calculations on related compounds have demonstrated that intramolecular hydrogen bonds can also significantly influence the three-dimensional structure and conformational freedom of a molecule, which in turn affects its interaction with a binding site.

Preclinical Research and in Vivo Studies

Animal Models in Neuropharmacology

The central nervous system (CNS) activity of 3-aminopropyl(methyl)phosphinic acid has been evaluated in various animal models. Rodent models, including mice and rats, are commonly employed to investigate the neuropharmacological effects of compounds. For instance, these models are utilized in behavioral tests such as the forced swimming test to assess potential antidepressant-like effects and in open field tests to measure changes in locomotor activity.

In addition to rodents, pigeons have been used as an animal model to study the effects of 3-aminopropyl(methyl)phosphinic acid on operant conditioning, providing insights into its behavioral pharmacology. Furthermore, canine models have been instrumental in elucidating the compound's effects on the gastrointestinal system, specifically on the function of the lower esophageal sphincter.

Central Nervous System (CNS) Activity

As a potent and selective GABA-B receptor agonist, 3-aminopropyl(methyl)phosphinic acid exhibits significant activity within the central nervous system.

However, research on other GABA-B receptor agonists, such as baclofen (B1667701), has shown complex and sometimes contradictory results in the FST. Some studies report that low doses of GABAergic agonists can decrease immobility time, whereas higher doses may increase it, a finding that runs contrary to a typical antidepressant response. This suggests that the effect of GABA-B receptor activation on depressive-like behaviors is not straightforward and may be dose-dependent.

| Compound Class | Typical Effect in FST | Notes |

|---|---|---|

| GABA-B Agonists (e.g., Baclofen) | Dose-dependent; can increase or decrease immobility | Direct studies on 3-aminopropyl(methyl)phosphinic acid are lacking. |

The impact of 3-aminopropyl(methyl)phosphinic acid on spontaneous locomotor activity has not been extensively detailed in published research. However, the effects of other GABA-B receptor agonists provide some indication of its potential activity. The prototypical GABA-B agonist, baclofen, has been shown to reduce locomotor activity at higher doses, an effect that is often associated with sedation.

The activation of GABA-B receptors is well-established to produce sedative and hypnotic effects. As a potent GABA-B agonist, 3-aminopropyl(methyl)phosphinic acid is expected to possess sedative properties. This is supported by the general understanding that increased GABAergic transmission in the central nervous system leads to a decrease in neuronal excitability, resulting in calming and sedative effects.

While direct studies quantifying the sedative effects of 3-aminopropyl(methyl)phosphinic acid, such as measuring sleep duration or loss of righting reflex, are limited, related research has noted that compounds of this class can induce hypothermia in rats, which is considered a CNS side effect indicative of central depressant activity.

Gamma-hydroxybutyrate (GHB) is a psychoactive substance that exerts its effects, in part, through the GABA-B receptor system. Studies have been conducted to understand the interaction between 3-aminopropyl(methyl)phosphinic acid and GHB.

In one study using pigeons trained to peck a key for food, 3-aminopropyl(methyl)phosphinic acid (referred to as SKF97541 in the study) was shown to decrease the rate of responding in a dose- and time-dependent manner, an effect also observed with GHB and the GABA-B agonist baclofen. The effects of both 3-aminopropyl(methyl)phosphinic acid and GHB were attenuated by the GABA-B receptor antagonist 3-aminopropyl(diethoxymethyl)phosphinic acid (CGP35348), confirming that these effects are mediated through the GABA-B receptor.

Interestingly, the study found that the antagonist was less potent in reversing the effects of GHB compared to its potency against baclofen and 3-aminopropyl(methyl)phosphinic acid, suggesting that while their actions are all mediated by GABA-B receptors, there may be subtle differences in their mechanisms of interaction with the receptor.

| Agonist | Effect on Operant Responding (Pigeons) | Antagonism by CGP35348 |

|---|---|---|

| 3-aminopropyl(methyl)phosphinic acid (SKF97541) | Decrease in response rate | Yes |

| GHB | Decrease in response rate | Yes (less potent antagonism) |

| Baclofen | Decrease in response rate | Yes |

Gastrointestinal System Effects

The role of GABA-B receptor agonists in modulating the function of the gastrointestinal system has been a subject of investigation, particularly in the context of gastroesophageal reflux disease (GERD). A primary mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLOSRs).

Studies in canine models have demonstrated that GABA-B receptor stimulation can inhibit TLOSRs. Research comparing different classes of GABA-B agonists found that 3-aminopropyl(methyl)phosphinic acids were less effective in inhibiting TLOSRs compared to substituted 3-aminopropylphosphinic acids. Furthermore, the 3-aminopropyl(methyl)phosphinic acid compounds were found to be more potent in producing CNS side effects, such as hypothermia, suggesting a less favorable therapeutic index for gastrointestinal applications where peripheral selectivity is desired.

Spinal Cord Studies

In the spinal cord, GABA is a major inhibitory neurotransmitter that controls the flow of sensory information, including pain signals. It exerts its effects through both ionotropic GABA(A) and metabotropic GABA(B) receptors. The activation of GABA(B) receptors in the dorsal horn of the spinal cord can lead to both pre- and postsynaptic inhibition nih.govmdpi.com.

As a GABA(B) agonist, 3-aminopropyl(methyl)phosphinic acid is expected to contribute to these inhibitory mechanisms.

Presynaptic Inhibition: Activation of GABA(B) receptors on the central terminals of primary afferent fibers inhibits the release of excitatory neurotransmitters like glutamate (B1630785) nih.gov. This is a crucial mechanism for modulating nociceptive and tactile sensory input before it is transmitted to second-order neurons nih.gov.

Postsynaptic Inhibition: On postsynaptic neurons in the dorsal horn, GABA(B) receptor activation typically leads to hyperpolarization by increasing potassium conductance, making the neuron less likely to fire an action potential.

These actions are fundamental to the analgesic effects observed with spinal administration of GABA(B) agonists.

The pharmacology of 3-aminopropyl(methyl)phosphinic acid in the spinal cord differs from its effects in higher CNS centers primarily due to pharmacokinetics, specifically cellular uptake mechanisms. As established previously, unlike its 3-aminopropylphosphinic acid analogues, 3-aminopropyl(methyl)phosphinic acid is not taken up by GABA transporters (GATs).

In higher brain regions, this lack of uptake allows the compound to more freely interact with GABA(B) receptors, leading to more potent and widespread CNS effects, such as sedation and hypothermia. In the spinal cord, while the compound still acts on GABA(B) receptors to produce inhibitory effects, the physiological consequences are more related to the modulation of sensory and motor pathways localized to the spinal segments. The distinction in its systemic effects is less about a different receptor interaction mechanism and more about its distribution and local concentration, which is not limited by GAT in any CNS region.

Retinal Bipolar Cell Terminal Studies

In retinal research, 3-aminopropyl(methyl)phosphinic acid (often abbreviated as 3-APMPA) is utilized as a pharmacological tool to study synaptic transmission. Specifically, it has been used in studies of retinal bipolar cells to block inhibitory inputs.

In patch-clamp recording experiments on rat retinal slices, 3-APMPA was used as an antagonist to block ionotropic GABA receptors, particularly the GABA(C) subtype, at the axon terminals of rod bipolar cells nih.gov. By applying 3-APMPA along with GABA(A) antagonists like bicuculline (B1666979), researchers can isolate and study other synaptic inputs, such as those from glycinergic amacrine cells nih.gov. This pharmacological blockade is crucial for dissecting the complex inhibitory circuits that shape the output of bipolar cells before the signal is relayed to ganglion cells nih.gov. Its use in these studies helps to confirm the presence of specific functional synaptic inputs by observing which currents are eliminated by its application nih.gov.

Inhibition of Calcium Influx

Research has demonstrated that 3-aminopropyl(methyl)phosphinic acid plays a role in the modulation of calcium influx, a critical process in neuronal signaling and neurotransmitter release. Specifically, studies conducted on rat retinal bipolar cell terminals have shown that this compound, also known as 3-APMPA, can selectively antagonize picrotoxin-insensitive GABA-C receptors. The activation of these GABA-C receptors is linked to the inhibition of K-evoked calcium influx. By acting as an antagonist at these specific receptors, 3-aminopropyl(methyl)phosphinic acid can prevent the GABA-mediated inhibition of calcium entry into the neuron. This targeted action highlights a specific mechanism by which the compound can influence synaptic transmission through the modulation of calcium channel activity.

Role of Multiple GABA Receptor Subtypes

The pharmacological profile of 3-aminopropyl(methyl)phosphinic acid is characterized by its distinct interactions with multiple subtypes of GABA receptors. It is recognized as an agonist for GABA-B receptors. This interaction is significant as GABA-B receptors are metabotropic G-protein coupled receptors that play a crucial role in mediating slow and prolonged inhibitory signals in the nervous system.

In addition to its agonist activity at GABA-B receptors, 3-aminopropyl(methyl)phosphinic acid has been identified as a selective antagonist at picrotoxin-insensitive GABA-C receptors in certain neuronal systems, such as the rat retinal bipolar cell terminals. Notably, in this system, it does not exhibit activity at GABA-A receptors. This subtype selectivity is a key feature of its pharmacological action, allowing for the targeted modulation of specific GABAergic pathways.

Chronic Administration Studies

Effects on Body Weight

An extensive review of available preclinical research reveals a lack of studies investigating the effects of chronic administration of 3-aminopropyl(methyl)phosphinic acid on body weight.

Neurotransmitter Release Modulation

Presynaptic GABA B Autoreceptors

As a GABA-B receptor agonist, 3-aminopropyl(methyl)phosphinic acid is understood to exert its effects, in part, through the activation of presynaptic GABA-B autoreceptors. These autoreceptors are located on the terminals of GABAergic neurons and function as a key negative feedback mechanism. When activated by GABA or an agonist like 3-aminopropyl(methyl)phosphinic acid, these receptors inhibit further release of GABA from the presynaptic terminal. This modulation of GABA release is a fundamental mechanism for controlling the level of inhibition in the central nervous system.

Advanced Methodologies in 3 Apmpa Research

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-APMPA. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural confirmation. Particularly, Phosphorus-31 (³¹P) NMR spectroscopy is highly informative for organophosphorus compounds like 3-APMPA. The chemical shift in the ³¹P NMR spectrum provides direct evidence of the phosphorus atom's chemical environment, confirming the phosphinic acid moiety. researchgate.netvub.be Proton (¹H) and Carbon-13 (¹³C) NMR are also used to map the carbon skeleton and attached protons, ensuring the correct structure of the aminopropyl and methyl groups.

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (137.12 g/mol ). nih.gov High-resolution mass spectrometry can provide the exact molecular formula, C₄H₁₂NO₂P, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in MS/MS analysis can further validate the proposed structure by showing the loss of specific functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-APMPA would be expected to show characteristic absorption bands corresponding to N-H stretching in the primary amine, C-H stretching of the alkyl groups, P=O (phosphoryl) stretching, and P-O-H bending of the phosphinic acid group.

Chromatographic Methods for Compound Analysis

Chromatographic techniques are essential for separating 3-APMPA from impurities and for its quantification in various matrices. Due to the polar and non-volatile nature of aminophosphinic acids, derivatization is often required for certain methods.

High-Performance Liquid Chromatography (HPLC) : HPLC is a common method for the analysis of polar compounds like 3-APMPA. researchgate.net Reversed-phase chromatography can be used, often with an ion-pairing agent to improve retention on the nonpolar stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar analytes. Detection is typically achieved using mass spectrometry (LC-MS), which offers high sensitivity and specificity. researchgate.net

Gas Chromatography (GC) : Direct analysis of 3-APMPA by GC is challenging due to its low volatility and thermal instability. libretexts.org Therefore, a derivatization step is necessary to convert the polar amine and phosphinic acid groups into more volatile, thermally stable esters and amides. wikipedia.orgosti.gov For instance, methylation or silylation can be employed before injection into the GC system, which is often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) for selective and sensitive detection. wikipedia.org

Site-Directed Mutagenesis for Receptor Characterization

To identify the specific amino acid residues responsible for the binding of 3-APMPA to its target receptors (e.g., GABA receptors), site-directed mutagenesis is a critical tool. This molecular biology technique involves systematically replacing specific amino acids within the receptor's binding pocket with other amino acids. nih.govnih.gov

The process involves altering the DNA sequence that codes for the receptor. The mutated receptor is then expressed in a host system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293). nih.gov The functional properties of this mutated receptor are compared to the wild-type (unmutated) receptor. A significant change in the binding affinity or functional effect of 3-APMPA following a specific mutation indicates that the mutated residue is crucial for the drug-receptor interaction. nih.govmdpi.com For example, studies on GABA receptors have used this method to identify key tyrosine and threonine residues in the binding site that are essential for agonist activation but not for antagonist binding. nih.gov

| Receptor Subunit | Mutated Residue | Observed Effect on Ligand Binding/Function | Implication for 3-APMPA Interaction |

|---|---|---|---|

| GABA-A β2 | β2Tyr97 | Mutation to Phenylalanine significantly increased GABA EC₅₀, indicating a cation-π interaction. researchgate.netjneurosci.org | Suggests the amine group of ligands like GABA (and potentially 3-APMPA) interacts with this aromatic residue. |

| GABA-A β2 | β2Tyr157 | Mutation to Phenylalanine caused a ~400-fold increase in GABA EC₅₀. nih.gov | Highlights a critical residue for ligand binding, likely through hydrogen bonding via its hydroxyl group. |

| GABA-B1 | Ser130 | Mutation to Alanine abolished the binding of the antagonist CGP54626. mdpi.com | As 3-APMPA is also a GABA-B antagonist, this residue is a likely interaction point. |

In Vitro Electrophysiological Recording Techniques (e.g., Voltage-Clamp)

In vitro electrophysiology is used to measure the functional effects of 3-APMPA on ion channels, such as the ligand-gated chloride channels of GABA-A and GABA-C receptors. The two-electrode voltage-clamp (TEVC) technique, commonly performed on Xenopus oocytes expressing the target receptor, is a primary method. nih.gov

In a typical TEVC experiment, the oocyte membrane potential is held at a constant value (e.g., -60 mV). nih.gov When an agonist like GABA is applied, it opens the chloride channels, leading to an inward or outward flow of ions that is recorded as an electrical current. To test the antagonist activity of 3-APMPA, the receptor is first activated by GABA, and then GABA is co-applied with 3-APMPA. A reduction in the GABA-induced current in the presence of 3-APMPA demonstrates its antagonistic effect. nih.gov Whole-cell patch-clamp recordings from mammalian cells expressing the receptors can also be used to study these interactions with high precision. jneurosci.orgnih.gov

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor. nih.gov These assays quantify the interaction between a radiolabeled ligand (a molecule tagged with a radioactive isotope like ³H or ¹²⁵I) and the receptor target, typically in preparations of cell membranes isolated from brain tissue or cultured cells expressing the receptor. nih.gov

To determine the binding affinity of 3-APMPA, competitive binding assays are performed. In these experiments, a fixed concentration of a known radioligand for the GABA receptor (e.g., [³H]GABA or a specific radiolabeled antagonist) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled 3-APMPA. nih.gov 3-APMPA competes with the radioligand for the same binding site. The concentration of 3-APMPA that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the binding affinity (Ki) of 3-APMPA for the receptor.

In Vivo Behavioral Assays

To understand the physiological effects of 3-APMPA in a living organism, in vivo behavioral assays are conducted in animal models. These tests are designed to assess the compound's impact on functions regulated by the targeted GABAergic system, such as anxiety, cognition, and motor control.

For instance, since GABA-C receptors are densely expressed in the retina and are implicated in visual processing, assays measuring visual acuity or response to visual stimuli could be employed. Furthermore, given the role of GABA receptors in learning and memory, behavioral tests like the Morris water maze or passive avoidance tests could be used to evaluate the cognitive effects of 3-APMPA. The activity of related GABA-C antagonists, such as 1,2,5,6-tetrahydropyridine-4-yl-methyl-phosphinic acid (TPMPA), has been shown to enhance memory and modulate sleep-waking behavior in animal models, suggesting similar assays would be relevant for 3-APMPA. nih.gov

Enzyme-Linked Assays (e.g., for Transamination Activity)

While 3-APMPA is primarily studied for its receptor activity, enzyme-linked assays could be relevant for investigating its metabolic stability or potential interaction with enzymes involved in amino acid metabolism, such as transaminases. Transaminases catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov

A common method to measure transaminase activity is a spectrophotometric assay. researchgate.net For example, an assay could be designed to see if 3-APMPA can act as an amino donor. The reaction would be coupled to a second enzyme, like a dehydrogenase, which catalyzes a reaction that results in a change in absorbance of a cofactor like NADH, which can be measured at 340 nm. nih.gov Alternatively, assays can measure the formation of a specific product, such as acetophenone (B1666503) from the transamination of α-methylbenzylamine, which absorbs light at 245 nm. nih.gov Such assays would help determine if 3-APMPA is a substrate or inhibitor of these enzymes, providing insight into its potential metabolic pathways.

Synthesis and Chemical Modifications of 3 Apmpa

General Synthetic Strategies for Aminophosphinic Acids

The construction of aminophosphinic acids can be achieved through several established synthetic routes. A primary method involves the formation of the crucial carbon-phosphorus (C-P) bond. One-pot reactions, such as the phospha-Mannich reaction (a variation of the Kabachnik-Fields reaction), are frequently employed. evitachem.comresearchgate.net This approach involves the condensation of an amine, an aldehyde or ketone, and a P-H compound like hypophosphorous acid or its derivatives. researchgate.net

Other significant strategies for forming the phosphinic acid core include:

Michaelis-Arbuzov and Michaelis-Becker Reactions: These are classic methods for C-P bond formation. bohrium.comnih.gov The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, while the Michaelis-Becker reaction uses a dialkyl phosphite and a base.

Hirao Cross-Coupling: This palladium-catalyzed reaction couples H-phosphinates or related compounds with aryl or vinyl halides, providing a versatile route to various organophosphorus compounds. bohrium.comscispace.com

Hydrophosphinylation: This involves the addition of a P-H bond across a double or triple bond of an alkene or alkyne. bohrium.comorganic-chemistry.org This can be initiated by radicals, microwaves, or transition metal catalysts. organic-chemistry.org

Addition to Imines: The nucleophilic addition of phosphites or H-phosphinates to the C=N bond of imines is a direct and widely used method for preparing α-aminophosphonic and α-aminophosphinic acid precursors. mdpi.comevitachem.comrsc.org

Modification of Precursors: Free phosphinic acids can be obtained from their corresponding phosphinate esters via acidic hydrolysis. kent.ac.ukevitachem.com

Stereoselective Synthesis of α-Amino-C-phosphinic Acids

Achieving stereochemical control is critical, as the biological activity of phosphinic pseudopeptides and other analogues is often dependent on their specific stereochemistry. mdpi.comresearchgate.net Asymmetric synthesis of α-amino-C-phosphinic acids has been a major focus of research.

A prevalent strategy is the diastereoselective addition of a phosphorus nucleophile to a chiral imine. mdpi.comcore.ac.uk The stereochemical outcome is directed by a chiral auxiliary attached to the imine nitrogen. For instance, imines derived from (S)-α-methylbenzylamine have been reacted with phosphinates to yield α-amino-C-phosphinates with moderate diastereoselectivity. mdpi.com The choice of substituents and reaction conditions significantly influences the degree of asymmetric induction. mdpi.com

Another approach involves the use of chiral catalysts in the addition of phosphorus compounds to achiral imines. mdpi.com This method avoids the need to introduce and later remove a chiral auxiliary. Furthermore, resolution methodologies and the chemical conversion from readily available chiral α-aminophosphonates provide alternative pathways to enantiomerically pure α-amino-C-phosphinic acid derivatives. core.ac.uk

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Imine Addition | Nucleophilic addition of a phosphorus compound (e.g., ethyl phenylphosphinate) to an imine bearing a chiral auxiliary. | Diastereoselectivity depends on the nature of the chiral auxiliary and substituents. | mdpi.com |

| Catalytic Asymmetric Synthesis | Addition of a phosphorus nucleophile to an achiral imine in the presence of a chiral catalyst. | Avoids the use of stoichiometric chiral auxiliaries. | mdpi.com |

| Conversion from Chiral Precursors | Chemical transformation of enantiopure α-aminophosphonates or other chiral starting materials. | Relies on the availability of the chiral starting pool. | core.ac.uk |

| Diastereoselective P-Michael Addition | Addition of chiral aminophosphinic acids to achiral acrylates, leading to phosphinic dipeptide isosteres. | Achieves high diastereoselectivity without chiral auxiliaries on the substrate. | researchgate.net |

Novel Synthetic Routes for Phosphinic Acid Derivatives

Recent research has focused on developing more efficient, versatile, and environmentally benign synthetic methods. Novel routes often employ transition metal catalysis to facilitate C-P bond formation under milder conditions.

Noteworthy modern methods include:

Copper-Catalyzed P-Arylation: Using inexpensive copper salts and ligands like proline, this method provides an efficient entry to arylphosphinates and related compounds from P-H reagents. organic-chemistry.org

Aryne-Mediated C-P Bond Construction: The reaction of arynes with phosphorus nucleophiles offers a mild, transition-metal-free process for the synthesis of aryl-phosphinates and their analogues, circumventing the harsher conditions of traditional Arbuzov or Hirao reactions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner products in a shorter time frame. scispace.comresearchgate.net It has been successfully applied to the direct esterification of phosphinic acids with alcohols and for hydrophosphinylation of alkenes under metal- and initiator-free conditions. organic-chemistry.orgresearchgate.net

Derivatization for Enhanced Potency or Selectivity

Chemical modification of the parent aminophosphinic acid structure is a key strategy for optimizing pharmacological properties such as potency, selectivity, and bioavailability. nih.gov

Incorporating the phosphinic acid moiety into a heterocyclic ring system can conformationally constrain the molecule, potentially leading to increased receptor selectivity and potency. nih.govnih.gov The synthesis of these P-heterocycles has become an active area of research. nih.govtcu.edu

Methods for synthesizing phosphinate-containing heterocycles include:

McCormack Reaction: A classic method used to synthesize phosphole derivatives. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often using Grubbs' catalyst, can form various P-containing rings. nih.gov

Intramolecular Reactions: Cyclization can be achieved through intramolecular versions of known reactions, such as the Mitsunobu reaction or Michael addition, to form five- or six-membered phosphinate heterocycles. nih.gov

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net The synthesis of fluorinated aminophosphinic acids and their precursors has therefore attracted considerable interest. rsc.orgtandfonline.com

Common strategies for the synthesis of fluorinated aminophosphonates and related phosphinates include:

Nucleophilic Addition to Fluorinated Imines: The hydrophosphonylation of pre-formed or in-situ generated fluorinated imines with dialkyl phosphites is a straightforward and generalized method. rsc.orgtandfonline.com This can be performed under thermal conditions or in the presence of acid or base catalysts. rsc.org

Reduction of Fluorinated Imino- and Enaminophosphonates: This is one of the most widely used routes and can be achieved with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.orgtandfonline.com

Asymmetric Approaches: Considerable progress has been made in the asymmetric synthesis of fluorinated derivatives, including catalytic enantioselective reduction of fluorinated α-iminophosphonates and the diastereoselective addition of phosphites to chiral fluorinated imines. researchgate.netrsc.org

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Addition to Fluorinated Imines | Reaction of dialkyl phosphites with fluorinated imines to form the C-P bond. | A direct and versatile method for creating fluorinated α-aminophosphonates. | rsc.org |

| Reduction of Fluorinated Precursors | Reduction of a C=N or C=C bond in a fluorinated iminophosphonate or enaminophosphonate. | A widely utilized pathway to the target saturated aminophosphonate. | rsc.orgtandfonline.com |

| Catalytic Enantioselective Methods | Asymmetric reduction of fluorinated α-iminophosphonates or asymmetric addition to imines using chiral catalysts. | Provides access to optically pure fluorinated compounds. | researchgate.netrsc.org |

Large-Scale Preparation Methods

For practical applications, synthetic routes must be amenable to large-scale production. Ideal methods utilize readily available, inexpensive starting materials, involve a minimal number of steps, and proceed with high efficiency. One-pot reactions, such as the Kabachnik-Fields reaction, are advantageous as they streamline the synthesis process. evitachem.com

Patent literature often describes processes suitable for scale-up. For example, a method for preparing aminoalkylene phosphonic acids involves reacting orthophosphorous acid, an aldehyde (like formaldehyde), and an amine source (like ammonia (B1221849) or an amino acid) in an aqueous medium, often heated to reflux. google.com Such procedures, which use simple, low-cost reagents and can be performed in a single reaction vessel, are indicative of strategies designed for large-scale preparation. google.com The development of efficient, high-yield "one-pot" reactions remains a key goal for the industrial synthesis of these compounds. evitachem.com

Therapeutic Potential and Clinical Implications Preclinical Focus

Potential for CNS Disorders

As a GABA-B agonist with activity in the central nervous system, 3-aminopropyl(methyl)phosphinic acid has been investigated for its relevance to several neurological and psychiatric conditions. researchgate.net The compound's mechanism of action is primarily through the activation of GABA-B receptors, which are metabotropic receptors that play a crucial role in synaptic inhibition.

Muscle Relaxation in Spinal Spasticity

Analogues of GABA where the carboxylic acid group is replaced by a methylphosphinic acid residue have been identified as potent GABA-B agonists, surpassing the potency of the well-known muscle relaxant, baclofen (B1667701), in both in vitro and in vivo models. nih.gov These phosphinic acid derivatives, including the class to which 3-aminopropyl(methyl)phosphinic acid belongs, have been developed as new muscle relaxant drugs with potentially improved side-effect profiles. nih.gov The primary mechanism for muscle relaxation is their agonist activity at GABA-B receptors, which are key in modulating the excitability of spinal cord neurons involved in muscle tone.

Depression and Anxiety

Preclinical studies have directly implicated GABA-B receptors in the pathophysiology of depression and anxiety. researchgate.net The selective GABA-B receptor agonist 3-aminopropyl(methyl)phosphinic acid (also known as SKF 97541) has been evaluated in animal models predictive of antidepressant activity. researchgate.net

In the forced swimming test, a common model for assessing antidepressant-like effects, 3-aminopropyl(methyl)phosphinic acid demonstrated significant activity. researchgate.net It was found to decrease immobility time in rats, an effect that was not associated with changes in general locomotor activity. researchgate.net This suggests a specific antidepressant-like profile for GABA-B receptor agonists. researchgate.net While positive allosteric modulators and antagonists of the GABA-B receptor have shown both antidepressant and anxiolytic profiles, agonists like 3-aminopropyl(methyl)phosphinic acid have primarily produced effects characteristic of antidepressant drugs in these models. researchgate.net

Table 1: Preclinical Antidepressant-like Activity of 3-aminopropyl(methyl)phosphinic acid (this compound)

| Compound | Animal Model | Key Finding | Implication |

| 3-aminopropyl(methyl)phosphinic acid (this compound) | Forced Swimming Test (Rat) | Significantly decreased immobility time | Suggests antidepressant-like properties |

Gastrointestinal Disorders

GABA-B receptors are widely expressed throughout the gastrointestinal (GI) system, including the enteric nervous system, where they are involved in regulating gut function. nih.gov This has led to research into the potential of GABA-B agonists for treating various GI disorders.

Irritable Bowel Syndrome (IBS)

The pathophysiology of Irritable Bowel Syndrome (IBS) often involves alterations in intestinal motility and visceral sensitivity. nih.gov GABA-B receptors play a role in the regulation of both of these functions. nih.gov Preclinical research has explored the impact of GABA-B receptor modulation on GI function relevant to IBS. Specifically, GABA-B agonists have been studied for their ability to inhibit transient lower esophageal sphincter relaxations (TLOSRs), which are a key mechanism behind gastro-esophageal reflux. nih.gov This demonstrates the capacity of these compounds to influence gut motility. 3-aminopropyl(methyl)phosphinic acids are potent GABA-B agonists that have been investigated for this inhibitory effect on TLOSRs. nih.gov

Prokinetic and Anti-tussive Agents

The ability of 3-aminopropyl(methyl)phosphinic acid and related compounds to inhibit TLOSRs points to their potential as modulators of upper gastrointestinal motility. nih.gov This action is relevant to conditions where altered esophageal motility is a factor.

Furthermore, GABA-B receptor agonists have been shown to possess anti-tussive (cough-suppressing) properties in preclinical models. researchgate.net This effect appears to be independent of their impact on esophageal function. In studies on guinea pigs, GABA-B agonists demonstrated a dose-dependent inhibition of coughing evoked by irritants. researchgate.net This suggests a potential therapeutic application in treating chronic cough, which can be associated with gastroesophageal reflux disease. researchgate.net

Emesis

Preclinical research into the specific effects of 3-aminopropyl(methyl)phosphinic acid on emesis is not extensively documented in publicly available literature. However, the broader class of compounds to which it belongs, GABA-B receptor antagonists, has been a subject of investigation. GABA-B receptor agonists, such as baclofen, are known to sometimes produce side effects like nausea and vomiting. This suggests a potential role for GABA-B receptors in the regulation of nausea and emesis. Consequently, it is hypothesized that GABA-B receptor antagonists might possess anti-emetic properties. Further preclinical studies are required to specifically evaluate the potential of 3-aminopropyl(methyl)phosphinic acid and other GABA-B antagonists in preventing or reducing emesis.

Cardiovascular Disorders

The potential therapeutic applications of modulating the GABA-B receptor in the context of cardiovascular disorders are an emerging area of preclinical research. Studies have explored the role of GABAergic mechanisms in the central regulation of the cardiovascular system. For instance, research has indicated that tonic inhibition mediated by both GABA-A and GABA-B receptors in the paraventricular nucleus plays a role in regulating sympathetic outflow. In preclinical models of chronic heart failure, this GABA-mediated inhibition has been observed to be blunted, which may contribute to the sympathetic hyperactivity characteristic of this condition. nih.gov

Asthma

The role of GABA-B receptors in the pathophysiology of asthma is an area of growing interest, although direct preclinical studies with 3-aminopropyl(methyl)phosphinic acid are limited. The rationale for investigating GABA-B antagonists in asthma stems from the presence of GABA receptors in the lungs. tandfonline.comgrantome.com Preclinical research suggests that GABA-B receptor activation can influence airway smooth muscle tone and inflammation. atsjournals.org

While much of the research in this area has focused on GABA-A receptors for their bronchodilatory effects, there is speculation that GABA-B receptor antagonists could be beneficial in treating pulmonary disorders. tandfonline.com This is based on the understanding that GABA-B receptor activation can inhibit the release of various neurotransmitters in both the central and peripheral nervous systems. tandfonline.com By blocking these receptors, antagonists could potentially modulate cholinergic pathways that contribute to bronchoconstriction. Further preclinical investigation is necessary to elucidate the specific effects of 3-aminopropyl(methyl)phosphinic acid on airway hyperresponsiveness and inflammation in asthma models.

Cognitive Enhancement

A significant body of preclinical research has focused on the cognitive-enhancing effects of GABA-B receptor antagonists, including compounds structurally related to 3-aminopropyl(methyl)phosphinic acid. The GABA-B receptor antagonist SGS742 (also known as CGP36742), which is the n-butyl analogue of the subject compound, has demonstrated pronounced cognition-enhancing effects in various animal models. nih.gov These effects have been observed in mice, young and old rats, and Rhesus monkeys across a range of memory and learning paradigms, including active and passive avoidance, the Morris water maze, and social learning tasks. nih.gov

The proposed mechanism for these cognitive-enhancing effects involves the blockade of the late inhibitory postsynaptic potential in hippocampal neurons, which is thought to facilitate learning and memory processes. nih.gov Furthermore, GABA-B receptor antagonists have been shown to enhance the release of neurotransmitters such as glutamate (B1630785) and aspartate, which are crucial for synaptic plasticity. nih.gov Chronic administration of SGS742 has also been found to up-regulate GABA-B receptors and increase the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the cortex and hippocampus of rats. nih.gov These findings suggest a strong potential for GABA-B antagonists as cognitive enhancers.

Table 1: Preclinical Evidence for Cognitive Enhancement by GABA-B Receptor Antagonists

| Compound/Class | Animal Model | Observed Effects | Potential Mechanism |

|---|---|---|---|

| SGS742 (CGP36742) | Mice, Rats, Rhesus Monkeys | Improved performance in active/passive avoidance, Morris water maze, social learning | Blockade of late inhibitory postsynaptic potential; Enhanced release of glutamate and aspartate; Upregulation of NGF and BDNF |

| GABA-B Antagonists (General) | Rodents | Facilitation of memory | Modulation of synaptic plasticity |

Challenges in Therapeutic Development (e.g., Blood-Brain Barrier Penetration)

A significant hurdle in the development of therapeutic agents targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). For GABA-B receptor antagonists to exert their effects on cognitive function, they must effectively penetrate the BBB. Preclinical studies have been conducted to assess the BBB penetration of compounds structurally similar to 3-aminopropyl(methyl)phosphinic acid.

Research on the related compound, 3-aminopropyl-n-butylphosphinic acid, has demonstrated that it can cross the blood-brain barrier in rats. Following oral administration, the compound was detected in the brain, although at concentrations that were noted to be below the IC50 for its interaction with GABA-B receptors. nih.gov Despite this, the compound showed psychopharmacological effects, suggesting that even at these lower concentrations, it is biologically active. nih.gov The absolute bioavailability of this related compound in humans was found to be 44%. nih.gov The development of sensitive analytical methods, such as gas chromatography/mass spectrometry, has been crucial in determining the brain and plasma levels of these compounds and understanding their pharmacokinetic profiles. nih.gov These studies highlight that while BBB penetration is a challenge, orally active GABA-B antagonists have been developed that can reach the central nervous system and elicit therapeutic effects.

Future Directions in 3 Apmpa Research

Development of More Selective GABA Receptor Modulators

A primary challenge in the field of GABAergic pharmacology is the development of ligands with high selectivity for specific receptor subtypes. nih.gov The central nervous system contains a wide variety of GABA receptor isoforms, each with a unique physiological role. mdpi.comnih.gov Non-selective modulators can lead to a broad range of effects, some of which may be undesirable. mdpi.com

Future research on 3-APMPA will likely focus on synthesizing new analogues with modified structures to enhance selectivity. While 3-APMPA and related compounds have shown some preference, particularly for GABA C receptors over GABA A and GABA B receptors, there is significant room for improvement. nih.gov The development of ligands that can precisely target specific receptor subtypes, such as those containing particular α, β, or γ subunits, is a key goal. nih.govmdpi.com Achieving higher selectivity could lead to therapeutics with improved efficacy and fewer off-target effects. nih.gov For instance, selective modulation of α5 subunit-containing GABA A receptors is being investigated for cognitive enhancement, while targeting α2/3 subunits is explored for anxiety and depression. mdpi.comwikipedia.org The structural backbone of 3-APMPA provides a valuable scaffold for creating a new generation of highly selective GABA receptor modulators.

| Compound | Primary Target | Relative Selectivity Profile | Potential for Future Development |